molecular formula C41H31O4P B1148544 12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide CAS No. 1297613-77-4

12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No. B1148544
CAS RN: 1297613-77-4
M. Wt: 618.669
InChI Key: GKIAGFOQUKNWCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex organic phosphorus compounds often involves multi-step chemical reactions, starting with basic organic and phosphorus-containing precursors. For example, compounds like 6-alkylcarbamato/alkylthiocarbamato-2,10-dichloro-12-trichloromethyl-12H-dibenzo[d,g][1,3,2]-dioxaphosphocin 6-oxides are synthesized through condensation reactions involving bis(hydroxyphenyl)-trichloroethane derivatives and dichlorophosphinyl carbamates or thiols, showcasing the intricate steps required to construct such molecules (Kanduluru Ananda Kumar et al., 2002).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by complex cyclic and acyclic frameworks incorporating phosphorus-oxygen bonds. Spectral analyses, including IR, 1H, 13C, and 31P NMR, play a crucial role in elucidating their structures. For instance, the synthesis and characterization of medium-sized heterocycles like 2,10-bis(alkoxycarbonyl)-substituted 6-oxo-12H-dibenzo[d,g][1,3,2]-dioxaphosphocins highlight the importance of conformational studies in understanding the spatial arrangement of atoms within these molecules (S. D. Pastor & J. Spivack, 1991).

Chemical Reactions and Properties

These compounds engage in various chemical reactions, reflecting their reactivity and functional versatility. The presence of reactive sites, such as epoxy groups and phosphorus-oxygen bonds, facilitates reactions including polymerization and the formation of derivatives with potential antimicrobial activities. For example, the synthesis and antimicrobial activity of specific dibenzo[d,g][1,3,2]dioxaphosphocin derivatives demonstrate their potential in creating compounds with significant biological relevance (M. Venugopal & C. D. Reddy, 2001).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. These properties are often determined through experimental studies involving solubility tests, differential scanning calorimetry (DSC), and X-ray crystallography. The synthesis and characterization of polyimides from bis(3-aminophenyl)-2,3,5,6-tetrafluoro-4-trifluoromethylphenyl phosphine oxide illustrate the detailed analysis required to understand the material characteristics of these compounds (C. Lee, S. M. Kwak, & T. Yoon, 2006).

Scientific Research Applications

Synthesis and Characterization

The synthesis of phosphorus-containing heterocycles, such as dibenzo[d,g][1,3,2]dioxaphosphocins, involves condensation reactions between different phenols or alcohols and phosphorus reagents. These compounds are characterized by spectral studies, including IR, NMR, and mass spectrometry. For instance, the synthesis of 6-alkylcarbamato/alkylthiocarbamato-2,10-dichloro-12-trichloromethyl-12H-dibenzo[d,g][1,3,2]-dioxaphosphocin 6-oxides through the condensation of 2,2-bis(2-hydroxy-5-chlorophenyl)-1,1,1-trichloroethane with dichlorophosphinyl carbamates showcases the versatility of phosphorus chemistry in creating complex heterocyclic frameworks (Kanduluru Ananda Kumar et al., 2002).

Antimicrobial Activity

The antimicrobial activity of phosphorus-containing compounds has been a significant area of interest. For example, 6-alkylcarbamato-2,10-dichloro-12- trichloromethyl-12H-dibenzo[d,g][1,3,2]-dioxaphosphocin 6-oxides have been synthesized and tested for their antimicrobial properties, indicating the potential of these compounds in developing new antimicrobial agents (K. Ananda Kumar et al., 2003).

properties

IUPAC Name

12-hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H31O4P/c42-46(43)44-39-35(31-15-11-29(12-16-31)27-7-3-1-4-8-27)21-19-33-23-25-41(37(33)39)26-24-34-20-22-36(40(45-46)38(34)41)32-17-13-30(14-18-32)28-9-5-2-6-10-28/h1-22H,23-26H2,(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIAGFOQUKNWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23CCC4=C2C(=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6)OP(=O)(OC7=C(C=CC1=C37)C8=CC=C(C=C8)C9=CC=CC=C9)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H31O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

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